Technical Monograph: 2-Isopropoxy-3-Nitropyridine
Technical Monograph: 2-Isopropoxy-3-Nitropyridine
Executive Summary
2-Isopropoxy-3-nitropyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., ALK, ROS1) and GPCRs. It functions as a lipophilic scaffold intermediate, where the isopropoxy group provides steric bulk and hydrophobic interaction potential, while the nitro group serves as a latent amine for subsequent coupling reactions.
This guide details the technical specifications, validated synthesis protocols via Nucleophilic Aromatic Substitution (SNAr), and downstream functionalization strategies for this compound.
Chemical Identity & Properties
While the unsubstituted core "2-isopropoxy-3-nitropyridine" is often synthesized in situ or on-demand, it is derived from the widely available parent compound 2-chloro-3-nitropyridine . Commercial variants often carry additional halogens (e.g., 6-chloro) to facilitate further coupling.
Core Identifiers
| Property | Specification |
| Chemical Name | 2-(propan-2-yloxy)-3-nitropyridine |
| Parent Precursor CAS | 5470-18-8 (2-Chloro-3-nitropyridine) |
| Derivative CAS | 186413-77-4 (6-Chloro-2-isopropoxy-3-nitropyridine) |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| SMILES | CC(C)Oc1ncccc1[O-] |
| Appearance | Yellow crystalline solid or oil (depending on purity/substitution) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2] |
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most robust method for generating 2-isopropoxy-3-nitropyridine is the SNAr displacement of the chlorine atom in 2-chloro-3-nitropyridine by an isopropoxide nucleophile. The nitro group at the C3 position is critical; it acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.
Experimental Protocol
Objective: Synthesis of 2-isopropoxy-3-nitropyridine from 2-chloro-3-nitropyridine.
Reagents:
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Substrate: 2-Chloro-3-nitropyridine (1.0 eq)
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Nucleophile: Isopropanol (1.2 eq)
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Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Potassium tert-butoxide (KOtBu).
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Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology:
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Preparation of Alkoxide: In a flame-dried 3-neck flask under Nitrogen (N2), suspend NaH (1.5 eq) in anhydrous THF at 0°C.
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Addition: Dropwise add Isopropanol (1.2 eq) over 15 minutes. Allow the mixture to stir for 30 minutes at 0°C to generate sodium isopropoxide in situ.
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Coupling: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in minimal THF and add it dropwise to the alkoxide solution.
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Critical Control Point: Maintain temperature <10°C during addition to prevent exothermic runaway or bis-alkylation if other leaving groups are present.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
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Quench & Workup: Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: The crude yellow oil is typically purified via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Mechanistic Visualization
The following diagram illustrates the SNAr mechanism and subsequent reduction pathway.
Figure 1: Synthetic workflow from the parent chloropyridine to the amino-alkoxy precursor via SNAr and Nitro Reduction.
Downstream Utility & Reactivity Profile
Once synthesized, the 2-isopropoxy-3-nitropyridine scaffold is rarely the end product. It serves as a precursor to 2-isopropoxy-3-aminopyridine , a "privileged structure" in medicinal chemistry.
Nitro Reduction Protocols
The reduction of the nitro group must be controlled to avoid displacing the isopropoxy group (which can occur under strongly acidic conditions).
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Method A (Chemoselective): Iron powder (Fe) + NH4Cl in EtOH/H2O at 70°C. This mild method preserves the ether linkage and any halogen substituents (e.g., if starting from 6-chloro-2-isopropoxy-3-nitropyridine).
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Method B (Catalytic Hydrogenation): H2 (1 atm), 10% Pd/C in MeOH.
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Note: If the molecule contains a Chlorine at C6, avoid Pd/C to prevent hydrodehalogenation. Use Platinum on Carbon (Pt/C) or Raney Nickel instead.
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Medicinal Chemistry Applications
The 2-isopropoxy motif is strategically employed in drug design for two reasons:
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Lipophilic Filling: The isopropyl group fills hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively than a methoxy group.
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Metabolic Stability: Secondary ethers are generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to primary ethers.
Key Therapeutic Classes:
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ALK/ROS1 Inhibitors: Pyridine-based scaffolds are central to next-generation anaplastic lymphoma kinase (ALK) inhibitors.
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P2X3 Antagonists: Used in the treatment of chronic cough and pain, often utilizing di-substituted pyridines.
Safety & Handling
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Energetic Potential: While 3-nitropyridines are generally stable, they are nitroaromatics. Do not subject the crude reaction mixture to temperatures >150°C during distillation.
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Skin Sensitization: Pyridine derivatives are known skin irritants and potential sensitizers. All handling should occur in a fume hood with nitrile gloves.
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Storage: Store under inert atmosphere (Argon) at 2–8°C. The isopropoxy group is stable, but the pyridine nitrogen can oxidize to the N-oxide if exposed to air/light over prolonged periods.
References
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Synthesis of 2-alkoxy-3-nitropyridines
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Reduction of Nitropyridines
- Source: Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine by reduction of 4-nitropyridine-N-oxide. MDPI.
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Link:
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Commercial Derivative (6-Chloro-2-isopropoxy-3-nitropyridine)
- Source: ChemicalBook & ChemScene Data. (2024).
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Link:
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Medicinal Chemistry of Nitropyridines
- Source: Budzjo, A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules.
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Link:
Sources
- 1. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1016494-31-7,5-(1-naphthyl)-1,3,4-oxadiazol-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Isoproxy-3-methylpyridine-5-carboxaldehyde | C10H13NO2 | CID 55297707 - PubChem [pubchem.ncbi.nlm.nih.gov]
